1H and 13C NMR chemical shifts for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol
1H and 13C NMR chemical shifts for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol, a substituted aromatic alcohol relevant in synthetic chemistry and as a building block for more complex molecules. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established spectroscopic principles to provide a detailed interpretation of the compound's spectral features. We will delve into the causal relationships between the molecular architecture—specifically the electronic effects of the bromo and methoxy substituents—and the resulting chemical shifts and coupling patterns. Furthermore, a validated, step-by-step protocol for acquiring high-fidelity NMR data is presented to ensure experimental reproducibility and accuracy.
Introduction: The Structural Significance of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol
3-(3-Bromo-4-methoxyphenyl)propan-1-ol is a molecule that combines a trisubstituted benzene ring with a flexible propanol sidechain. The structural elucidation of such compounds is critical for verifying synthetic outcomes and for understanding their chemical properties. NMR spectroscopy stands as the primary tool for this purpose, as it maps the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus within the molecule.
The substitution pattern on the aromatic ring is of particular interest. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet ortho, para-directing bromo (-Br) group creates a distinct electronic environment that significantly influences the chemical shifts of the aromatic protons and carbons. Understanding these shifts is key to confirming the regiochemistry of the substitution.
Molecular Structure and NMR Assignment Framework
To systematically analyze the NMR spectra, we must first establish a clear numbering system for the atoms in 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. The following diagram illustrates the molecular structure with IUPAC-based numbering for the aromatic ring and Greek letter notation for the aliphatic chain, which will be used for all subsequent spectral assignments.
Caption: Molecular structure of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[1] The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[2]
Aromatic Region (δ 6.5-8.0 ppm)
The aromatic region is particularly informative for confirming the substitution pattern. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3] The precise shift is modulated by the electronic nature of the substituents.
-
H2 (ortho to the propanol, meta to -OCH₃, meta to -Br): This proton is expected to appear as a doublet. It is ortho to the weakly activating alkyl group and meta to both the strongly activating methoxy group and the deactivating bromo group. Its chemical shift will be influenced by these competing effects, likely appearing around δ 7.25-7.35 ppm . The splitting pattern will be a small doublet due to coupling with H6 (⁴J, meta-coupling).
-
H5 (ortho to -OCH₃, meta to -Br): This proton is strongly shielded by the electron-donating methoxy group in its ortho position. It will therefore appear significantly upfield. It will be a doublet due to coupling with H6 (³J, ortho-coupling). The predicted chemical shift is in the range of δ 6.80-6.90 ppm .
-
H6 (ortho to -Br, meta to -OCH₃): This proton is deshielded by the adjacent electronegative bromine atom. It will appear as a doublet of doublets (dd) due to ortho-coupling with H5 and meta-coupling with H2. Its chemical shift is predicted to be around δ 7.05-7.15 ppm .
Aliphatic and Functional Group Region (δ 1.0-5.0 ppm)
The propanol chain and methoxy group give rise to distinct signals in the upfield region of the spectrum.
-
-OCH₃ (Methoxy Protons): The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet. Their position is characteristic of methoxy groups on an aromatic ring, predicted at δ 3.80-3.90 ppm .[4]
-
Hα (-CH₂-OH): These two protons are adjacent to the electron-withdrawing hydroxyl group, which deshields them. They will resonate as a triplet due to coupling with the two Hβ protons. The expected chemical shift is δ 3.60-3.70 ppm .
-
Hγ (Benzylic Protons, -Ar-CH₂-): These benzylic protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the Hβ protons. Their chemical shift is predicted to be around δ 2.60-2.75 ppm .[3]
-
Hβ (-CH₂-CH₂-CH₂-): These two protons are coupled to both Hα and Hγ. This will result in a more complex multiplet, often appearing as a pentet or a triplet of triplets. They are in a standard aliphatic environment, shifted slightly downfield by the adjacent groups, with a predicted shift of δ 1.80-1.95 ppm .
-
-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and can range from δ 1.5-4.0 ppm .[2] This signal will disappear upon shaking the sample with a drop of D₂O, a useful technique for its identification.
Predicted ¹³C NMR Spectrum: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment.[5] Carbon signals in aromatic rings typically appear between 110-160 ppm.[3]
Aromatic Carbons (δ 110-160 ppm)
The six aromatic carbons are all chemically distinct due to the substitution pattern.
-
C4 (ipso to -OCH₃): This carbon is directly attached to the strongly electron-donating oxygen atom, causing a significant downfield shift. Predicted chemical shift: δ 154.0-155.0 ppm .
-
C1 (ipso to propanol): This carbon is attached to the alkyl chain and is influenced by the other substituents. Its shift is predicted to be around δ 133.0-134.0 ppm .
-
C6 (ortho to -Br, meta to -OCH₃): This carbon, bearing a proton, will be deshielded by the adjacent bromine. Predicted chemical shift: δ 129.0-130.0 ppm .
-
C2 (ortho to propanol, meta to -OCH₃ & -Br): This protonated carbon's shift is influenced by multiple groups. Predicted chemical shift: δ 128.0-129.0 ppm .
-
C5 (ortho to -OCH₃, meta to -Br): This carbon is strongly shielded by the ortho-methoxy group, shifting it significantly upfield. Predicted chemical shift: δ 111.0-112.0 ppm .
-
C3 (ipso to -Br): The carbon directly attached to bromine is shielded relative to an unsubstituted carbon. Predicted chemical shift: δ 110.0-111.0 ppm .
Aliphatic and Methoxy Carbons (δ 30-70 ppm)
-
Cα (-CH₂-OH): Attached to the electronegative oxygen, this carbon is the most downfield of the aliphatic carbons. Predicted chemical shift: δ 61.5-62.5 ppm .
-
-OCH₃ (Methoxy Carbon): This carbon is characteristic of an aryl methyl ether. Predicted chemical shift: δ 55.5-56.5 ppm .[6]
-
Cβ (-CH₂-CH₂-CH₂-): This central carbon of the chain is predicted to resonate around δ 33.5-34.5 ppm .
-
Cγ (Benzylic Carbon, -Ar-CH₂-): The benzylic carbon is slightly deshielded by the aromatic ring. Predicted chemical shift: δ 31.0-32.0 ppm .
Summary of Predicted NMR Data
The following tables consolidate the predicted ¹H and ¹³C NMR chemical shifts for 3-(3-Bromo-4-methoxyphenyl)propan-1-ol.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | d | 1H | H2 |
| 7.05-7.15 | dd | 1H | H6 |
| 6.80-6.90 | d | 1H | H5 |
| 3.80-3.90 | s | 3H | -OCH₃ |
| 3.60-3.70 | t | 2H | Hα (-CH₂OH) |
| 2.60-2.75 | t | 2H | Hγ (Ar-CH₂) |
| 1.80-1.95 | m | 2H | Hβ (-CH₂-) |
| 1.5-4.0 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment |
| 154.0-155.0 | C4 |
| 133.0-134.0 | C1 |
| 129.0-130.0 | C6 |
| 128.0-129.0 | C2 |
| 111.0-112.0 | C5 |
| 110.0-111.0 | C3 |
| 61.5-62.5 | Cα |
| 55.5-56.5 | -OCH₃ |
| 33.5-34.5 | Cβ |
| 31.0-32.0 | Cγ |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. This section outlines a field-proven methodology.[7]
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the solid 3-(3-Bromo-4-methoxyphenyl)propan-1-ol sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For referencing, CDCl₃ contains a residual CHCl₃ peak at δ 7.26 ppm for ¹H NMR and its carbon resonates at δ 77.16 ppm in the ¹³C NMR spectrum.[8]
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate (typically ~4-5 cm).
Instrument Parameters
The following parameters are typical for a 400 MHz NMR spectrometer.
For ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').[7]
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis using the known solvent residual peak.
-
Integration and Peak Picking: For ¹H spectra, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to identify their precise chemical shifts.
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol. By understanding the fundamental principles of chemical shifts and coupling constants, and by analyzing the specific electronic effects of the bromo and methoxy substituents, researchers can confidently assign the observed signals to the molecular structure. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, ensuring that NMR spectroscopy remains a powerful and reliable tool in chemical research and development.
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